1-(4-Methoxy-2-methylphenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea
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Overview
Description
1-(4-Methoxy-2-methylphenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a methoxy group, a methyl group, and a pyridazinylamino group attached to a phenylurea backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxy-2-methylphenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea typically involves the following steps:
Formation of the Intermediate: The initial step involves the preparation of 4-methoxy-2-methylphenyl isocyanate. This can be achieved by reacting 4-methoxy-2-methylaniline with phosgene or a phosgene substitute under controlled conditions.
Coupling Reaction: The intermediate is then reacted with 4-((6-methylpyridazin-3-yl)amino)aniline in the presence of a suitable base, such as triethylamine, to form the desired urea derivative.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes:
Use of Catalysts: Employing catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to prevent side reactions.
Purification Techniques: Utilizing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxy-2-methylphenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Major Products:
Oxidation: Formation of 1-(4-Hydroxy-2-methylphenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea.
Reduction: Formation of this compound with an amino group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Methoxy-2-methylphenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-(4-Methoxy-2-methylphenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating cellular signaling pathways.
Pathways Involved: The compound may affect pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific biological activity.
Comparison with Similar Compounds
1-(4-Methoxy-2-methylphenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea: Lacks the methyl group on the phenyl ring.
1-(4-Methoxy-2-methylphenyl)-3-(4-((pyridazin-3-yl)amino)phenyl)urea: Lacks the methyl group on the pyridazinyl ring.
1-(4-Hydroxy-2-methylphenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea: Contains a hydroxyl group instead of a methoxy group.
Uniqueness: The presence of both methoxy and methyl groups, along with the pyridazinylamino moiety, imparts unique chemical and biological properties to this compound, distinguishing it from other similar compounds.
Properties
IUPAC Name |
1-(4-methoxy-2-methylphenyl)-3-[4-[(6-methylpyridazin-3-yl)amino]phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2/c1-13-12-17(27-3)9-10-18(13)23-20(26)22-16-7-5-15(6-8-16)21-19-11-4-14(2)24-25-19/h4-12H,1-3H3,(H,21,25)(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMWQLNRVCNZHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)NC3=C(C=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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